1,2-Didecanoylglycerol
Overview
Description
1,2-Didecanoylglycerol, also known as (S)-1,2-didecanoylglycerol, is a synthetic diacylglycerol . It has the molecular formula C23H44O5 . It is metabolized by platelets to 1,2-didecanoylphosphatidic acid (PA10) and activates protein kinase C (PKC) . It also functions as a bioregulator of protein kinase C in human platelets .
Synthesis Analysis
1,2-Didecanoylglycerol is an intermediate in the formation of many glycerolipids and functions in many cellular processes as a second messenger . It is synthesized and metabolized by numerous enzymes at spatially different cellular locations, each with distinct enzymatic properties and selectivities .Molecular Structure Analysis
The molecular structure of 1,2-Didecanoylglycerol consists of a glycerol backbone with two decanoic acid chains attached to the first and second carbon atoms . The molecular weight is approximately 400.600 .Chemical Reactions Analysis
1,2-Didecanoylglycerol is formed in animal and plant tissues as intermediates in the biosynthesis of triacylglycerols and other glycerolipids and during the hydrolysis of these by lipases . It is also produced from phosphatidylcholine by an exchange reaction with ceramide catalyzed by the sphingomyelin synthases SMS1 and SMS2 in the trans-Golgi and plasma membrane .Physical And Chemical Properties Analysis
1,2-Didecanoylglycerol has a molecular weight of 400.600 and an exact mass of 400.32 . Its elemental composition is C, 68.96; H, 11.07; O, 19.97 .Scientific Research Applications
Analogue of Second Messenger Diacylglycerol
1,2-Didecanoylglycerol is a synthetic lipid second messenger, acting as an analog of diacylglycerol. It plays a role in the activation of calcium and phospholipid-dependent protein kinase C (PKC). This activation leads to a variety of cellular responses, including inflammatory responses characterized by edema and infiltration of neutrophils and macrophages, and intraepidermal microabscesses. Additionally, it is utilized as a tumor promoter in experimental animal models of skin cancer due to its ability to stimulate epidermal protein kinase C activity (Definitions, 2020).
Tumor Promotion and Skin Morphology
Several studies have explored the effects of 1,2-didecanoylglycerol on cutaneous morphology, inflammation, and tumor promotion. Notably, its application induces epidermal ornithine decarboxylase activity, stimulating DNA synthesis in the mouse epidermis. This is comparable to the effects of the known tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). However, differences exist in the extent of epidermal response, leukocyte infiltration, and intracellular edema induced by these compounds. In mouse models, 1,2-didecanoylglycerol does not function as a complete tumor promoter despite inducing similar biochemical changes to TPA (Smart et al., 1988; Smart et al., 1989; Smart et al., 1986).
Platelet Aggregation and Phosphatidylinositol Conversion
1,2-Didecanoylglycerolaffects platelet function by being taken up by human platelets and converted into various compounds like 1,2-didecanoyl-phosphatidic acid and 1,2-didecanoylphosphatidylinositol. Cyclic AMP-increasing agents like prostacyclin and forskolin in platelets convert 1,2-didecanoylglycerol to its derivatives, impacting the formation of these compounds. This process potentially reflects the inhibition of phosphatidylinositol kinase. This finding is crucial for understanding the role of 1,2-didecanoylglycerol in platelet function and related physiological and pathological processes (Lapetina, 1986; Watson et al., 1985).
Differential Effects on Cellular Functions
1,2-Didecanoylglycerol demonstrates varied effects on different cell types and processes. It has been shown to mimic the effects of TPA by inducing biochemical changes in mouse epidermis associated with tumor promotion. These changes include a significant increase in ornithine decarboxylase activity and stimulation of epidermal DNA synthesis. However, some diacylglycerols like 1,2-didecanoylglycerol induce these changes without leading to significant morphological changes or tumor promotion, suggesting a complex interaction with cellular processes (Smart et al., 1986; Hirabayashi et al., 1988).
Safety And Hazards
According to the Safety Data Sheets, if inhaled, the victim should be moved into fresh air. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .
properties
IUPAC Name |
(2-decanoyloxy-3-hydroxypropyl) decanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O5/c1-3-5-7-9-11-13-15-17-22(25)27-20-21(19-24)28-23(26)18-16-14-12-10-8-6-4-2/h21,24H,3-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSDEDOVXZDMKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939105 | |
Record name | 3-Hydroxypropane-1,2-diyl didecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60939105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Didecanoylglycerol | |
CAS RN |
17863-69-3 | |
Record name | 1,2-Didecanoylglycerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17863-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Didecanoylglycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017863693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxypropane-1,2-diyl didecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60939105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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